molecular formula C16H15ClINO2 B4657752 2-(4-chlorophenoxy)-N-(4-iodo-2,5-dimethylphenyl)acetamide

2-(4-chlorophenoxy)-N-(4-iodo-2,5-dimethylphenyl)acetamide

Cat. No. B4657752
M. Wt: 415.65 g/mol
InChI Key: UVDBRJUNWWOIMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenoxy)-N-(4-iodo-2,5-dimethylphenyl)acetamide, also known as CI-994, is a small molecule drug that has shown promise in the treatment of cancer and other diseases. This compound was first synthesized in the 1990s and has since been the subject of extensive scientific research. In

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-(4-iodo-2,5-dimethylphenyl)acetamide is complex and not fully understood. However, it is known that 2-(4-chlorophenoxy)-N-(4-iodo-2,5-dimethylphenyl)acetamide inhibits the activity of histone deacetylases (HDACs), which are enzymes that play a key role in the regulation of gene expression. By inhibiting HDAC activity, 2-(4-chlorophenoxy)-N-(4-iodo-2,5-dimethylphenyl)acetamide alters the expression of genes involved in cell proliferation, differentiation, and apoptosis, leading to the antiproliferative and proapoptotic effects observed in cancer cells.
Biochemical and Physiological Effects:
2-(4-chlorophenoxy)-N-(4-iodo-2,5-dimethylphenyl)acetamide has been shown to have a number of biochemical and physiological effects. In addition to its effects on gene expression, 2-(4-chlorophenoxy)-N-(4-iodo-2,5-dimethylphenyl)acetamide has been shown to induce cell cycle arrest, inhibit angiogenesis, and enhance the immune response. These effects are thought to contribute to the antiproliferative and proapoptotic effects of 2-(4-chlorophenoxy)-N-(4-iodo-2,5-dimethylphenyl)acetamide on cancer cells.

Advantages and Limitations for Lab Experiments

2-(4-chlorophenoxy)-N-(4-iodo-2,5-dimethylphenyl)acetamide has a number of advantages and limitations for lab experiments. One advantage is that it has been extensively studied and its mechanism of action is well understood. This makes it a valuable tool for studying the role of HDACs in cancer and other diseases. However, 2-(4-chlorophenoxy)-N-(4-iodo-2,5-dimethylphenyl)acetamide also has limitations, such as its low solubility in water and its potential toxicity at high doses. These limitations must be taken into account when designing experiments using 2-(4-chlorophenoxy)-N-(4-iodo-2,5-dimethylphenyl)acetamide.

Future Directions

There are a number of future directions for research on 2-(4-chlorophenoxy)-N-(4-iodo-2,5-dimethylphenyl)acetamide. One area of interest is the development of more potent and selective HDAC inhibitors based on the structure of 2-(4-chlorophenoxy)-N-(4-iodo-2,5-dimethylphenyl)acetamide. Another area of interest is the use of 2-(4-chlorophenoxy)-N-(4-iodo-2,5-dimethylphenyl)acetamide in combination with other therapeutic agents, such as chemotherapy or immunotherapy, to enhance their effectiveness. Finally, there is interest in the use of 2-(4-chlorophenoxy)-N-(4-iodo-2,5-dimethylphenyl)acetamide in the treatment of other diseases, such as Alzheimer's and Parkinson's, where its anti-inflammatory and neuroprotective effects may be beneficial.
Conclusion:
In conclusion, 2-(4-chlorophenoxy)-N-(4-iodo-2,5-dimethylphenyl)acetamide is a small molecule drug that has shown promise in the treatment of cancer and other diseases. Its mechanism of action involves inhibition of HDAC activity, leading to alterations in gene expression and antiproliferative and proapoptotic effects on cancer cells. While 2-(4-chlorophenoxy)-N-(4-iodo-2,5-dimethylphenyl)acetamide has limitations, it has been extensively studied and has potential applications in the development of new cancer therapies and the treatment of other diseases. Future research on 2-(4-chlorophenoxy)-N-(4-iodo-2,5-dimethylphenyl)acetamide will likely focus on the development of more potent and selective HDAC inhibitors and the use of 2-(4-chlorophenoxy)-N-(4-iodo-2,5-dimethylphenyl)acetamide in combination with other therapeutic agents.

Scientific Research Applications

2-(4-chlorophenoxy)-N-(4-iodo-2,5-dimethylphenyl)acetamide has been the subject of extensive scientific research due to its potential as a therapeutic agent for cancer and other diseases. Studies have shown that 2-(4-chlorophenoxy)-N-(4-iodo-2,5-dimethylphenyl)acetamide has potent antiproliferative and proapoptotic effects on cancer cells, making it a promising candidate for cancer therapy. In addition, 2-(4-chlorophenoxy)-N-(4-iodo-2,5-dimethylphenyl)acetamide has been shown to have anti-inflammatory and neuroprotective effects, suggesting that it may have potential applications in the treatment of other diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

2-(4-chlorophenoxy)-N-(4-iodo-2,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClINO2/c1-10-8-15(11(2)7-14(10)18)19-16(20)9-21-13-5-3-12(17)4-6-13/h3-8H,9H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVDBRJUNWWOIMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1I)C)NC(=O)COC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClINO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenoxy)-N-(4-iodo-2,5-dimethylphenyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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